molecular formula C10H16O B12369288 Pulegone-d8

Pulegone-d8

Cat. No.: B12369288
M. Wt: 160.28 g/mol
InChI Key: NZGWDASTMWDZIW-IJLHJJQBSA-N
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Description

Pulegone-d8 is a deuterated form of pulegone, a naturally occurring monoterpene ketone found in the essential oils of various plants, particularly those in the mint family (Lamiaceae). The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in the fields of pharmacokinetics and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pulegone-d8 can be synthesized through the hydrogenation of pulegone using deuterium gas. The reaction typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions. The deuterium atoms replace the hydrogen atoms in the pulegone molecule, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale hydrogenation of pulegone using deuterium gas. The process requires specialized equipment to handle deuterium and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pulegone-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form menthone-d8 and menthol-d8.

    Reduction: The compound can be reduced to form isothis compound.

    Substitution: this compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products

    Menthone-d8: and from oxidation.

    Isothis compound: from reduction.

  • Various substituted this compound derivatives from substitution reactions.

Scientific Research Applications

Pulegone-d8 is extensively used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in reaction mechanisms and studies involving deuterium isotope effects.

    Biology: Helps in understanding metabolic pathways and enzyme interactions.

    Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Employed in the development of new synthetic methodologies and the study of reaction kinetics.

Mechanism of Action

The mechanism of action of pulegone-d8 involves its interaction with various molecular targets and pathways. In biological systems, this compound can inhibit certain enzymes, affecting metabolic pathways. The deuterium atoms in this compound can alter the compound’s pharmacokinetics, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated pulegone.

Comparison with Similar Compounds

Similar Compounds

    Pulegone: The non-deuterated form of pulegone.

    Menthone: A related monoterpene ketone.

    Menthol: A monoterpene alcohol derived from menthone.

Uniqueness

Pulegone-d8 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to differences in reaction kinetics and mechanisms compared to non-deuterated compounds.

Properties

Molecular Formula

C10H16O

Molecular Weight

160.28 g/mol

IUPAC Name

(3R)-2,2-dideuterio-6-(1,1,1,3,3,3-hexadeuteriopropan-2-ylidene)-3-methylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1/i1D3,2D3,6D2

InChI Key

NZGWDASTMWDZIW-IJLHJJQBSA-N

Isomeric SMILES

[2H]C1([C@@H](CCC(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C1=O)C)[2H]

Canonical SMILES

CC1CCC(=C(C)C)C(=O)C1

Origin of Product

United States

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